molecular formula C8H6BrClN2 B13910093 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine

2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine

Cat. No.: B13910093
M. Wt: 245.50 g/mol
InChI Key: LIPCZCYGZGEGJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of bases and solvents such as dimethyl sulfoxide (DMSO) and cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

2-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-12-6-2-3-11-8(10)5(6)4-7(12)9/h2-4H,1H3

InChI Key

LIPCZCYGZGEGJL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1Br)C(=NC=C2)Cl

Origin of Product

United States

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